molecular formula C7H12O B13546520 4-Methylhex-2-enal

4-Methylhex-2-enal

Katalognummer: B13546520
Molekulargewicht: 112.17 g/mol
InChI-Schlüssel: PKOVRWKTLYBDGH-SNAWJCMRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methylhex-2-enal is an organic compound with the molecular formula C7H12O It is an aldehyde with a double bond located at the second carbon atom and a methyl group attached to the fourth carbon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Methylhex-2-enal can be synthesized through various synthetic routes. One common method involves the aldol condensation of 4-methylpentanal with acetaldehyde. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, under controlled temperature conditions. The resulting product is then purified through distillation or recrystallization to obtain pure this compound.

Industrial Production Methods

In industrial settings, this compound can be produced on a larger scale using similar synthetic routes. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methylhex-2-enal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-methylhex-2-enoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to 4-methylhex-2-enol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles, such as amines or alcohols, under acidic or basic conditions

Major Products Formed

    Oxidation: 4-Methylhex-2-enoic acid

    Reduction: 4-Methylhex-2-enol

    Substitution: Products depend on the nucleophile used (e.g., amines, alcohols)

Wissenschaftliche Forschungsanwendungen

4-Methylhex-2-enal has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 4-Methylhex-2-enal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to changes in the structure and function of these molecules, resulting in various biological effects. The specific pathways involved depend on the context of its use and the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methyl-2-hexene: An isomer with a double bond at the second carbon atom but lacking the aldehyde group.

    4-Methylhex-2-enoic acid: The oxidized form of 4-Methylhex-2-enal.

    4-Methylhex-2-enol: The reduced form of this compound.

Uniqueness

This compound is unique due to its specific structure, which includes both an aldehyde group and a double bond

Eigenschaften

Molekularformel

C7H12O

Molekulargewicht

112.17 g/mol

IUPAC-Name

(E)-4-methylhex-2-enal

InChI

InChI=1S/C7H12O/c1-3-7(2)5-4-6-8/h4-7H,3H2,1-2H3/b5-4+

InChI-Schlüssel

PKOVRWKTLYBDGH-SNAWJCMRSA-N

Isomerische SMILES

CCC(C)/C=C/C=O

Kanonische SMILES

CCC(C)C=CC=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.